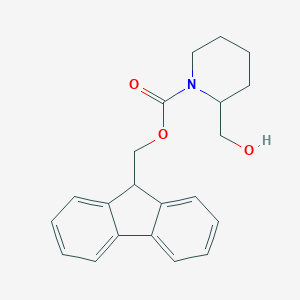

1-Fmoc-2-(hydroxymethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORKCVXTSTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596450 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170867-95-5 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Fmoc-2-(hydroxymethyl)piperidine chemical properties

Topic: 1-Fmoc-2-(hydroxymethyl)piperidine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A Chiral Scaffold for Peptidomimetics and Pipecolic Acid Derivatives[1][2]

Executive Summary

1-Fmoc-2-(hydroxymethyl)piperidine (CAS: 170867-95-5), often referred to as Fmoc-2-piperidylmethanol, represents a critical chiral building block in modern medicinal chemistry.[1][2] Structurally, it consists of a piperidine ring bearing a hydroxymethyl group at the C2 position, with the secondary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

This scaffold is prized for its versatility.[1][2] It serves as a direct precursor to Fmoc-pipecolic acid (a non-proteinogenic amino acid used to constrain peptide conformation) and as a "reduced amide" isostere in peptidomimetic design.[1][2] Its orthogonality—stable to acidic conditions (TFA) but labile to secondary amines—makes it compatible with standard solid-phase peptide synthesis (SPPS) workflows.[1][2]

Physicochemical Specifications

The following data aggregates predicted and experimentally validated properties for the (S)-enantiomer, the most common form derived from L-lysine or L-pipecolic acid precursors.

| Property | Value | Notes |

| IUPAC Name | (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| CAS Number | 170867-95-5 | Specific to the alcohol form.[1][2][3] |

| Molecular Formula | C₂₁H₂₃NO₃ | |

| Molecular Weight | 337.41 g/mol | |

| Physical State | White to off-white solid | Can appear as a viscous oil if impure.[1][2] |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Insoluble in water.[1][2] |

| Boiling Point | ~519°C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |

| Density | ~1.21 g/cm³ (Predicted) | |

| Chirality | Typically (S)-enantiomer | Derived from L-homoproline/pipecolic acid routes.[1][2] |

Synthetic Accessibility & Protection Strategy

The synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine is a foundational protocol.[1][2] The choice of the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) reagent over Fmoc-Cl is deliberate: it eliminates the production of HCl, reducing the risk of side reactions or racemization at the chiral center, and allows for a milder biphasic reaction environment.[1][2]

Protocol 1: Synthesis from 2-Piperidinemethanol

Objective: Selective N-protection of 2-piperidinemethanol without O-acylation.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-2-piperidinemethanol (10 mmol) in 25 mL of water containing NaHCO₃ (20 mmol).

-

Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C.

-

Causality: Slow addition at low temperature prevents the kinetic formation of the O-Fmoc carbonate byproduct, ensuring Chemoselectivity for the amine.[2]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer carefully to pH 3–4 with 1M HCl (to protonate any unreacted amine and facilitate separation) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Figure 1: Chemoselective synthesis workflow targeting the secondary amine while preserving the primary alcohol.

Reactivity & Functionalization[1][2]

The utility of this compound lies in its divergent reactivity .[1][2] The alcohol handle allows for oxidation to the carboxylic acid (accessing Fmoc-Pipecolic acid) or aldehyde (for reductive aminations), while the Fmoc group remains stable until basic deprotection is required.[1][2]

Alcohol Oxidation (Accessing Pipecolic Acid)

Direct oxidation of the alcohol to the carboxylic acid is a common requirement.[1][2] Swern oxidation is preferred over Jones oxidation to avoid acid-catalyzed deprotection or racemization.[1][2] Alternatively, TEMPO/BAIB offers a milder, metal-free route.[1][2]

Protocol 2: TEMPO-Mediated Oxidation to Aldehyde

-

Dissolution: Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1.0 eq) in DCM.

-

Catalyst: Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodo)benzene (1.1 eq).

-

Reaction: Stir at room temperature for 2–4 hours.

Fmoc Deprotection Kinetics

The Fmoc group is removed via an E1cB elimination mechanism triggered by secondary amines.[1][2]

-

Half-life: < 2 minutes in solution phase.

-

Scavenging: The released dibenzofulvene is scavenged by the excess piperidine to form a stable adduct, driving the equilibrium forward.[1][2]

Figure 2: Divergent reactivity map showing the transformation of the alcohol handle and the orthogonal removal of the Fmoc group.[1][2]

Applications in Drug Discovery[1]

Peptidomimetics

The piperidine ring acts as a conformational constraint.[1][2] When incorporated into a peptide backbone:

-

Turn Induction: The cyclic structure forces the peptide backbone into specific angles (phi/psi constraints), often mimicking Type II' β-turns.[1][2]

-

Proteolytic Stability: The absence of a standard amide hydrogen (when acylated) and the steric bulk of the ring reduce susceptibility to proteases.[1][2]

Reduced Amide Isosteres

The hydroxymethyl group can be converted to an amine (via mesylation/azide displacement) to form reduced amide bonds (-CH₂-NH-), a classic strategy to improve the metabolic stability of peptide drugs while maintaining hydrogen bond donor capability.[1][2]

Safety and Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

Storage: Store at +2°C to +8°C. Keep dry.

-

Handling: Use in a fume hood.[1][2] Avoid contact with strong bases (which remove Fmoc) and strong oxidizers (unless intended).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134132861, 1-Fmoc-2-(hydroxymethyl)piperidine. Retrieved from [Link][1][2]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Foundational review on Fmoc stability and removal mechanisms).

-

Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones.[1][2] Springer Science & Business Media.[1][2] (Reference for TEMPO/Swern protocols on sensitive substrates).

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2] The Journal of Organic Chemistry, 37(22), 3404-3409.[1][2] (Original description of Fmoc chemistry).

Sources

- 1. (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | C21H21NO4 | CID 983042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | C21H21NO4 | CID 983042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 170867-95-5 CAS MSDS (FMOC-2-PIPERIDYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. rsc.org [rsc.org]

Precision Synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine

Technical Guide for Chemical Biology & Drug Discovery

Executive Summary

This guide details the synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine (CAS 146345-68-8), a critical chiral building block for peptidomimetics and solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this molecule features a secondary amine within a piperidine ring and a primary alcohol, requiring precise chemoselectivity during protection to avoid O-acylation.

Two routes are presented:

-

Direct N-Acylation (Primary Route): The industry-standard approach using 2-piperidinemethanol. High-yielding and scalable.

-

Reductive Synthesis (Alternative Route): A "de novo" approach starting from Fmoc-Pipecolic acid, utilized when specific chiral starting materials are restricted.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, 1-Fmoc-2-(hydroxymethyl)piperidine , combines the lipophilic, base-labile Fmoc protecting group with a functionalized piperidine scaffold.

Retrosynthetic Logic

-

Disconnection: The N-C(O) bond is the strategic disconnection point.

-

Precursors: 2-piperidinemethanol (commercially available in both (R) and (S) forms) and an electrophilic Fmoc source (Fmoc-Cl or Fmoc-OSu).

-

Chemo-selectivity Challenge: The starting material contains both a secondary amine and a primary alcohol.

-

Nucleophilicity:

Amine > -

Risk: Using highly reactive Fmoc-Cl with strong bases can lead to O-acylation (carbonate formation) or N,O-bis-Fmoc species.

-

Solution: Use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) offers milder reactivity, ensuring exclusive N-protection under controlled pH.

-

Caption: Retrosynthetic disconnection showing the convergent assembly from the amine core and the Fmoc carbonate.

Part 2: Synthesis Route 1 - Direct N-Protection (Gold Standard)

This protocol utilizes Fmoc-OSu due to its superior selectivity over Fmoc-Cl, minimizing side reactions with the hydroxyl group.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 2-Piperidinemethanol | 1.0 | Substrate | Start with enantiopure if chiral product needed. |

| Fmoc-OSu | 1.1 | Electrophile | Cleaner than Fmoc-Cl; avoids HCl generation. |

| NaHCO₃ | 2.0 - 2.5 | Base | Maintains pH 8-9; prevents O-acylation. |

| THF / Water (1:1) | Solvent | 10 mL / mmol | Biphasic system solubilizes both organic and inorganic components. |

Step-by-Step Protocol

Step 1: Solubilization Dissolve 2-piperidinemethanol (1.0 equiv) in Water (5 mL/mmol). Add solid NaHCO₃ (2.0 equiv) and stir until fully dissolved. The pH should be approximately 8.5.

Step 2: Addition of Electrophile Dissolve Fmoc-OSu (1.1 equiv) in THF (5 mL/mmol). Add this solution dropwise to the aqueous amine solution over 15–20 minutes at 0°C (ice bath).

-

Expert Insight: Although the reaction can proceed at room temperature, starting at 0°C suppresses the kinetic rate of O-acylation, ensuring N-selectivity.

Step 3: Reaction Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active, usually near baseline) should disappear, replaced by a UV-active spot (Fmoc product, Rf ~0.4-0.6).

Step 4: Workup

-

Evaporate the bulk of the THF under reduced pressure (rotary evaporator, 35°C).

-

Dilute the remaining aqueous suspension with Ethyl Acetate (EtOAc).

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2x) or 5% Citric Acid. This removes unreacted amine and N-hydroxysuccinimide byproduct.

-

Wash with Brine (1x), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate to dryness to yield the crude white foam/solid.

Step 5: Purification While often >95% pure, the product can be recrystallized from EtOAc/Hexane or purified via flash chromatography (SiO₂, Gradient: 20% → 50% EtOAc in Hexane).

Caption: Workflow for the N-selective protection of 2-piperidinemethanol.

Part 3: Synthesis Route 2 - Reductive Synthesis (Alternative)

Use this route if you must start from Fmoc-Pipecolic Acid (Fmoc-2-piperidinecarboxylic acid).

-

Caution: Standard reducing agents like Lithium Aluminum Hydride (LAH) will cleave the Fmoc group. You must use the Mixed Anhydride / NaBH₄ method to preserve the carbamate.

Protocol

-

Activation: Dissolve Fmoc-Pipecolic acid (1.0 equiv) in dry THF. Add N-Methylmorpholine (NMM, 1.1 equiv). Cool to -15°C.[1]

-

Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.1 equiv) dropwise. Stir for 15 min. A white precipitate (NMM·HCl) will form.

-

Reduction: Filter off the solid quickly (optional but recommended) or proceed directly. Add NaBH₄ (2.5 equiv) dissolved in a minimum amount of water dropwise to the mixed anhydride solution at -15°C.

-

Quench: Stir for 1h, then quench carefully with 1M KHSO₄ or 1M HCl.

-

Workup: Extract with EtOAc, wash with NaHCO₃ and brine.

Part 4: Characterization & Quality Control

NMR Spectroscopy (Expected Data)

-

¹H NMR (400 MHz, CDCl₃):

-

Fmoc Region: δ 7.76 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.30 (t, 2H) – Characteristic aromatic multiplets.

-

Linker: δ 4.4–4.6 (m, 2H, Fmoc-CH₂), 4.25 (t, 1H, Fmoc-CH).

-

Piperidine Core: δ 4.0–4.2 (br m, 1H, N-CH-CH₂OH), 3.8–4.0 (m, 1H, N-CHeq), 3.5–3.7 (m, 2H, CH₂OH), 2.8–3.0 (m, 1H, N-CHax).

-

Ring Methylenes: δ 1.4–1.8 (m, 6H, Piperidine C3-C5 protons).

-

Note: Rotamers may cause peak broadening or doubling in the NMR spectrum due to the restricted rotation of the N-Fmoc carbamate bond.

-

Mass Spectrometry

-

ESI-MS (+): Calculated Mass for C₂₁H₂₃NO₃ = 337.41 Da.

-

Observed: [M+H]⁺ = 338.2, [M+Na]⁺ = 360.2.

Stability & Storage

-

Stability: Stable at room temperature as a solid. In solution (DMF/Piperidine), the Fmoc group is labile.

-

Storage: Store at 2–8°C, desiccated.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | O-Acylation (formation of carbonate) | Ensure temperature is kept at 0°C during addition. Reduce base equivalents slightly. |

| Fmoc Cleavage | pH too high (>10) | Use NaHCO₃ (weak base) instead of Na₂CO₃ or NaOH. |

| Oligomerization | Impure Fmoc-Cl | Switch to Fmoc-OSu (high purity reagent). |

| Incomplete Reaction | Poor solubility | Increase THF ratio or add a catalytic amount of Triton B (rarely needed). |

References

-

Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate. ResearchGate. Retrieved from [Link][2]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

- Reduction of N-protected Amino Acids.Organic Chemistry Portal. (General reference for Mixed Anhydride reduction mechanism).

Sources

Technical Monograph: 1-Fmoc-2-(hydroxymethyl)piperidine

Part 1: Core Directive & Executive Summary

This guide serves as a definitive technical resource for 1-Fmoc-2-(hydroxymethyl)piperidine , a critical chiral building block in peptidomimetic synthesis and medicinal chemistry. Unlike standard amino acid derivatives, this molecule offers a conformational constraint via the piperidine ring while providing a versatile hydroxymethyl handle for further functionalization.

Key Technical Specifications:

-

Molecular Weight: 337.41 g/mol

-

Molecular Formula:

-

CAS Number: 1341328-61-7 (Generic reference for Fmoc-piperidinyl-methanol derivatives; stereochemistry dictates specific registry).

-

Primary Application: Solid-phase peptide synthesis (SPPS), fragment-based drug discovery (FBDD), and synthesis of chiral resolving agents.

Part 2: Physicochemical Profile & Structural Logic

Molecular Identity

The molecule consists of a piperidine ring substituted at the 2-position with a hydroxymethyl group, with the secondary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection renders the amine inert to acidic conditions (e.g., TFA cleavage of Boc groups) but sensitive to basic conditions (e.g., piperidine/DMF).

| Property | Value | Notes |

| Average Mass | 337.41 Da | Used for bulk stoichiometric calculations. |

| Monoisotopic Mass | 337.1678 Da | Used for High-Resolution Mass Spectrometry (HRMS). |

| LogP (Predicted) | ~3.6 | Moderately lipophilic due to the Fmoc group. |

| Solubility | DCM, DMF, MeOH, EtOAc | Insoluble in water. |

| Physical State | White to Off-White Solid | Low melting point solid or viscous oil depending on purity/isomer. |

Structural Visualization

The following diagram illustrates the chemical connectivity and the strategic "handles" available for medicinal chemistry optimization.

Figure 1: Structural decomposition of 1-Fmoc-2-(hydroxymethyl)piperidine highlighting functional domains.

Part 3: Synthesis Protocol (Self-Validating System)

Objective: Synthesize 1-Fmoc-2-(hydroxymethyl)piperidine from 2-piperidinemethanol with >95% purity.

Rationale: The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl due to milder reaction conditions and the avoidance of toxic chloroformates, minimizing oligomerization side products.

Reagents & Stoichiometry[1]

-

Substrate: 2-Piperidinemethanol (1.0 equiv)

-

Reagent: Fmoc-OSu (1.1 equiv)

-

Base: Sodium Bicarbonate (

) (2.5 equiv) -

Solvent: Water / Acetonitrile (1:1 v/v)

Step-by-Step Methodology

-

Preparation:

-

Dissolve 2-piperidinemethanol in Water/Acetonitrile (1:1).

-

Add solid

in one portion. The suspension ensures a buffered pH ~8-9, optimal for amine nucleophilicity without hydrolyzing the Fmoc ester.

-

-

Reaction:

-

Cool the mixture to 0°C (ice bath) to suppress O-acylation (reaction at the hydroxyl group).

-

Add Fmoc-OSu dropwise (if dissolved in MeCN) or portion-wise (if solid) over 15 minutes.

-

Critical Control Point: Monitor pH. If it drops below 8, add small amounts of

. -

Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

-

-

Workup (Purification Logic):

-

Evaporation: Remove Acetonitrile under reduced pressure (Rotavap).

-

Extraction: Dilute the remaining aqueous phase with Ethyl Acetate (EtOAc).

-

Wash: Wash organic layer with

(2x), Water (1x), and Brine (1x).-

Why HCl? The product is a neutral carbamate. Unreacted amine will be protonated and remain in the aqueous phase.

-

-

Drying: Dry over anhydrous

, filter, and concentrate.

-

-

Validation:

-

TLC (Hexane:EtOAc 1:1). Product should have

, UV active.

-

Figure 2: Synthetic workflow for Fmoc protection.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized material must be validated against the following predicted analytical signatures.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Fmoc Aromatics:

7.76 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H). Diagnostic doublet-triplet pattern. -

Fmoc Aliphatic:

4.30–4.50 (m, 2H, -

Piperidine

-Protons: -

Hydroxymethyl:

3.60–3.75 (m, 2H, -

Piperidine Ring:

1.40–1.70 (multiplets, 6H).

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Sodium Adduct:

-

Fragment: Loss of Fmoc group may show peak at m/z ~179 (dibenzofulvene cation).

Part 5: Applications in Drug Discovery

The 1-Fmoc-2-(hydroxymethyl)piperidine scaffold is a "privileged structure" in medicinal chemistry.

Peptidomimetics

This molecule serves as a proline homolog. When incorporated into a peptide chain, the six-membered ring induces a different turn geometry compared to the five-membered proline ring, potentially improving proteolytic stability or altering receptor binding selectivity.

Functionalization Strategy

The primary hydroxyl group is a versatile handle.

-

Oxidation: Converts to Fmoc-Pipecolic Acid (via Jones reagent or TEMPO) for standard peptide coupling.

-

Halogenation: Converts to an alkyl halide for

reactions. -

Mitsunobu Reaction: Allows for inversion of configuration or ether formation.

Solid-Phase Synthesis Compatibility

-

Fmoc Removal: Standard 20% Piperidine in DMF removes the Fmoc group (releasing the secondary amine).

-

Coupling: The secondary amine is sterically hindered. Use strong coupling reagents like HATU or PyBOP with extended reaction times.

References

-

Sigma-Aldrich. 1-Fmoc-2-(hydroxymethyl)piperidine Product Specification. Verified MW 337.42. Link

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Comprehensive review on Fmoc stability and cleavage mechanisms. Link

-

Carpino, L. A., & Han, G. Y. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, 1972. Foundational text on Fmoc chemistry. Link

-

PubChem. Piperidine, 2-(hydroxymethyl)- Compound Summary. Source for unprotected amine data.[1] Link

-

ChemSpider. Fmoc-2-hydroxymethylpiperidine Data.Link

Sources

Structural Validation and Rotameric Analysis of 1-Fmoc-2-(hydroxymethyl)piperidine

Executive Summary & Strategic Importance

1-Fmoc-2-(hydroxymethyl)piperidine (Fmoc-2-HMP) is a critical chiral building block in the synthesis of peptidomimetics and complex alkaloids. Its structural core—a piperidine ring bearing a hydroxymethyl group at the C2 position—mimics the proline turn structure but with expanded ring flexibility.

However, for researchers verifying this structure, Fmoc-2-HMP presents a notorious analytical challenge: carbamate rotamerism . The restricted rotation around the N-C(O) bond leads to complex, broadened, or doubled NMR signals at room temperature, often mistaken for impurities.

This guide provides a definitive, self-validating protocol for the structural elucidation of Fmoc-2-HMP, focusing on distinguishing intrinsic rotameric behavior from actual synthetic byproducts.

Synthesis Context & Impurity Profiling[1]

To validate the structure, one must understand its origin. Fmoc-2-HMP is typically synthesized via the reduction of Fmoc-L-pipecolic acid (or the D-enantiomer).

Common Synthetic Route:

-

Activation: Fmoc-Pipecolic Acid

Mixed Anhydride (using Isobutyl chloroformate/NMM). -

Reduction: In situ reduction with

in THF/Water.

Critical Impurity Profile:

-

Aldehyde Intermediate: Incomplete reduction yields the aldehyde, which is unstable and prone to racemization.

-

Dibenzofulvene: If the reaction pH drifts >9, the Fmoc group cleaves, releasing dibenzofulvene.

-

Enantiomeric Drift: Strong bases during protection or reduction can erode the chiral center at C2.

Structural Elucidation: The NMR Rotamer Challenge

The Phenomenon

The Fmoc carbamate bond exhibits partial double-bond character (

At 298 K (25°C), the exchange rate between the cis and trans rotamers is slow on the NMR timescale.

-

Result: The

NMR spectrum appears "messy," with split peaks for the hydroxymethyl group and broadened aromatic signals. -

False Negative: Inexperienced analysts often reject high-purity batches assuming low purity.

The Solution: Variable Temperature (VT) NMR

To confirm the structure, you must accelerate the exchange rate to achieve coalescence .

Protocol:

-

Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 . (Avoid

for final validation as it promotes aggregation). -

Baseline Scan: Acquire

spectrum at 298 K . Note the split peaks.[1][2] -

Coalescence Scan: Heat the probe to 353 K (80°C) or 373 K (100°C) .

-

Validation Criteria: If the split peaks merge into sharp, well-defined singlets/multiplets, the "impurity" is confirmed as rotameric conformers.

Visualizing the Rotamer Equilibrium

Caption: The dynamic equilibrium between cis and trans carbamate rotamers. Heating the sample overcomes the rotational energy barrier, simplifying the NMR spectrum.

Spectroscopic Data Summary

The following data represents the coalesced spectrum (e.g., DMSO-d6 at 353 K) where the molecule appears as a single average species.

Table 1: NMR Assignments (353 K, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.85 - 7.30 | Multiplet | 8H | Fmoc Fluorenyl protons. Characteristic "butterfly" shape. |

| Fmoc | 4.40 - 4.30 | Doublet/Multiplet | 2H | The |

| Fmoc CH | 4.25 | Triplet | 1H | The bridgehead proton of the fluorene system. |

| Pip-C2-H | 4.10 - 4.00 | Broad Signal | 1H | Alpha-proton. Deshielded by the carbamate nitrogen. |

| 3.60 - 3.45 | Multiplet | 2H | Hydroxymethyl protons. Diagnostic for reduction success. | |

| Pip-Ring | 3.00 - 2.80 | Broad Multiplet | 1H | Equatorial proton at C6 (adjacent to N). |

| Pip-Ring | 1.70 - 1.20 | Multiplet Series | 6H | Remaining ring methylene protons (C3, C4, C5). |

Mass Spectrometry (ESI-MS)[4]

-

Molecular Formula:

-

Exact Mass: 337.17

-

Observed Ions:

- : ~360.16 (Dominant in ESI+)

- : ~338.17

-

Fragment: m/z 179 (Dibenzofulvene cation) – characteristic of Fmoc cleavage in the source.

Stereochemical Verification (Chiral Purity)

Since the starting material is likely L-Pipecolic acid, verifying the retention of chirality (S-configuration) is mandatory.

Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane/Isopropanol (90:10) or

/MeOH for SFC. -

Detection: UV at 254 nm (Fmoc absorbs strongly).

-

Success Criteria: ee > 98%. The enantiomer (R-isomer) will typically elute at a significantly different retention time due to the rigid interaction of the Fmoc group with the chiral stationary phase.

Comprehensive Validation Workflow

This diagram outlines the decision tree for accepting or rejecting a batch of Fmoc-2-HMP.

Caption: Step-by-step analytical workflow ensuring distinction between rotameric artifacts and chemical impurities.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504.

-

Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on Carbamates/Fmoc).

-

Sigma-Aldrich. "1-Fmoc-2-(hydroxymethyl)piperidine Product Specification." (Generic reference for physical data comparison).

Sources

Strategic Sourcing & Technical Validation: 1-Fmoc-2-(hydroxymethyl)piperidine

Executive Summary

1-Fmoc-2-(hydroxymethyl)piperidine (often referred to as Fmoc-2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics, macrocycles, and fragment-based drug discovery. Its structural rigidity—conferred by the piperidine ring—combined with the orthogonal Fmoc protection, makes it an ideal scaffold for constraining peptide backbones.

However, sourcing this reagent presents specific technical challenges, primarily concerning enantiomeric purity and Fmoc stability . This guide provides a technical framework for identifying reliable suppliers, validating material quality, and integrating the reagent into high-value synthetic workflows.

Chemical Profile & Critical Specifications

Before engaging suppliers, the procurement specification must be rigorously defined. The utility of this molecule hinges on its stereochemistry.

| Feature | Specification | Technical Rationale |

| Chemical Name | 1-(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | Standard IUPAC nomenclature. |

| Stereochemistry | (S)-Isomer (common) or (R)-Isomer | Critical: The (S)-isomer is typically derived from L-pipecolic acid. Racemization is a common impurity in lower-grade batches. |

| Molecular Weight | ~337.41 g/mol | Verification baseline. |

| Appearance | White to off-white solid/foam | Yellowing indicates potential oxidation or Fmoc cleavage (dibenzofulvene byproducts). |

| Solubility | DCM, MeOH, DMSO | Insoluble in water. Poor solubility in DCM suggests salt contamination. |

| Purity (HPLC) | > 97% (Area %) | Impurities often include free amine (Fmoc loss) or over-reduced byproducts. |

| Optical Purity | > 98% ee | Essential for stereoselective synthesis. |

Supply Chain Landscape

The market for Fmoc-amino alcohols is tiered. Choosing the right supplier depends on the phase of development (Discovery vs. Process Development).

Tier 1: Specialized Building Block Suppliers (Recommended)

These vendors specialize in amino acid derivatives and heterocycles. They typically offer the best balance of cost, purity, and reliable stereochemical data.

-

Chem-Impex International: A primary source for Fmoc-amino acids and derivatives. High reliability for chiral purity.

-

Combi-Blocks: Excellent inventory for heterocycles and piperidine derivatives. Often provides NMR/LCMS data online.

-

Enamine: Massive catalog of building blocks; ideal for finding analogs or specific stereoisomers not available elsewhere.

Tier 2: Global Catalog Aggregators

-

Sigma-Aldrich (Merck) / Fisher Scientific: Generally re-sell from Tier 1/3 suppliers with an added markup but higher logistical reliability and consolidated billing. Use for small, fast quantities.

Tier 3: Bulk Manufacturers (CROs)

-

WuXi AppTec / PharmBlock: Best for kg-scale procurement. Requires rigorous internal QC as batches may vary.

Procurement Strategy: The "Golden Sample" Rule

For any campaign requiring >10g, never buy bulk immediately. Purchase a 1g "Golden Sample" from the target lot. Subject it to the validation protocol below. If it passes, reserve the specific lot.

Technical Validation Protocol (Self-Validating System)

Trusting a Certificate of Analysis (CoA) blindly is a risk in chiral chemistry. The following protocol ensures the material meets the rigorous standards required for drug development.

Step 1: Identity & Chemical Purity (LC-MS & NMR)

-

1H NMR (CDCl3 or DMSO-d6): Look for the diagnostic Fmoc protons (doublets/triplets in the 7.3–7.8 ppm region). Verify the piperidine ring protons (1.4–1.8 ppm multiplet).

-

Red Flag: A sharp singlet around 2.8–3.0 ppm often indicates residual DMF or dimethylamine.

-

-

LC-MS: Confirm the mass [M+H]+ or [M+Na]+.

-

Red Flag: A peak at M-222 indicates the free amine (loss of Fmoc).

-

Step 2: Enantiomeric Excess (Chiral HPLC)

This is the most critical step. The precursor, Pipecolic acid, is prone to racemization during the reduction to the alcohol.

-

Column: Chiralpak AD-H or OD-H are standard starting points for Fmoc-protected amines.

-

Mobile Phase: Hexane/IPA (isocratic).

-

Standard: You may need to purchase the racemate (often cheaper) to establish the separation method and identify the retention times of both enantiomers.

Step 3: Functional Competence (The "Use Test")

If the material is for a critical step, perform a small-scale reaction (e.g., oxidation to the aldehyde or esterification).

-

Why? Sometimes trace impurities (like metal salts from the reduction step) can poison sensitive catalysts in the next step.

Visualizing the QC Workflow

Figure 1: Quality Control Decision Tree for incoming Fmoc-amino alcohol building blocks.

Synthetic Context & Handling

Stability & Storage

-

Fmoc Sensitivity: The Fmoc group is base-labile. Avoid contact with secondary amines (piperidine, morpholine, pyrrolidine) unless cleavage is intended.

-

Storage: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow hydrolysis or oxidation of the alcohol. Desiccate to prevent moisture absorption.

Common Applications

-

Oxidation to Fmoc-Pipecolinal: The alcohol is often oxidized (Swern or Dess-Martin periodinane) to the aldehyde, which is then used in reductive aminations to form reduced peptide bonds (

). -

Mitsunobu Reaction: The primary alcohol is an excellent handle for Mitsunobu coupling to introduce various nucleophiles while retaining the Fmoc protection.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Chem-Impex International. Catalog: Fmoc-Amino Acids & Derivatives. Retrieved from

-

Combi-Blocks. Product Search: Piperidine Derivatives. Retrieved from

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

-

Merck (Sigma-Aldrich). Building Blocks for Medicinal Chemistry. Retrieved from

Advanced Strategies for Fmoc-Protected Piperidine Scaffolds: Synthesis and SPPS Integration

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers

Executive Summary: The Privileged Scaffold

The piperidine ring represents a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. In the context of peptide engineering and drug discovery, Fmoc-protected piperidine derivatives (such as Fmoc-isonipecotic acid or Fmoc-4-amino-1-boc-piperidine) serve a critical function: they act as conformational constraints .

Unlike flexible linear amino acids, the piperidine ring forces the peptide backbone into specific dihedral angles, often inducing

Chemical Architecture & Synthesis Strategy

The Protection Paradox

A common confusion in SPPS is the dual role of piperidine. While free piperidine is the standard reagent for removing Fmoc groups (via

Reagent Selection: Fmoc-Cl vs. Fmoc-OSu

For the protection of the secondary amine in piperidine derivatives, the choice of reagent is pivotal.

| Feature | Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Fmoc-OSu (Fmoc-N-hydroxysuccinimide) |

| Reactivity | High (Aggressive) | Moderate (Controlled) |

| Side Reactions | Prone to formation of "Fmoc-dipeptides" (oligomerization) | Minimal side reactions |

| Purity Profile | Often requires chromatography | Often allows crystallization workup |

| Recommendation | Avoid for amino acids | Preferred for piperidine derivatives |

Expert Insight: We utilize Fmoc-OSu. The lower reactivity prevents the formation of the "mixed anhydride" intermediate that can lead to dimerization of the amino acid, a frequent issue when protecting sterically hindered secondary amines with acid chlorides.

Synthesis Workflow Visualization

The following diagram outlines the optimized pathway for synthesizing Fmoc-Isonipecotic Acid (Fmoc-Inp-OH), a representative piperidine scaffold.

Figure 1: Reaction pathway for the Fmoc-protection of secondary amines using Fmoc-OSu under Schotten-Baumann conditions.

Experimental Protocol: Synthesis of Fmoc-Isonipecotic Acid

This protocol is designed to be self-validating . The acidification step serves as a purification mechanism; unreacted Fmoc-OSu remains in the organic phase, while the product precipitates or extracts upon acidification.

Materials

-

Isonipecotic acid (Piperidine-4-carboxylic acid)

-

Fmoc-OSu (0.95 - 1.0 eq)

-

Sodium Carbonate (

) -

1,4-Dioxane and Water (1:1 ratio)

-

HCl (1N and 6N)

Step-by-Step Methodology

-

Solubilization & pH Adjustment:

-

Dissolve isonipecotic acid (10 mmol) in 25 mL of 10%

(aq). -

Validation: Ensure the solution is clear. If not, add water dropwise. The pH must be >9 to ensure the secondary amine is unprotonated and nucleophilic.

-

-

Reagent Addition:

-

Dissolve Fmoc-OSu (9.5 mmol) in 25 mL of 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the aqueous amine solution over 30 minutes at

. -

Causality: Dropwise addition prevents local precipitation of the hydrophobic Fmoc-OSu reagent, ensuring efficient mixing.

-

-

Reaction Maintenance:

-

Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

-

Validation (TLC): Check consumption of Fmoc-OSu (EtOAc/Hexane 1:1).

-

-

Workup (The Critical Purification):

-

Dilute with water (50 mL) and wash with Diethyl Ether (

mL). -

Why? This removes unreacted Fmoc-OSu and organic byproducts. The product (as a carboxylate salt) remains in the aqueous phase.

-

Acidify the aqueous phase carefully with 6N HCl to pH 2–3 while stirring on ice.

-

Observation: The product should precipitate as a white solid.

-

-

Isolation:

-

Filter the precipitate, wash with cold water, and dry in vacuo over

. -

Yield Target: >85%.

-

Integration into Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-piperidine derivatives into a peptide chain introduces specific challenges due to the secondary amine nature of the piperidine ring.

The Coupling Challenge

Once the Fmoc group is removed from a piperidine derivative on the resin, the exposed amine is a secondary amine.

-

Issue: Steric hindrance makes coupling the next amino acid difficult.

-

Solution: Use highly active coupling reagents like HATU or PyBOP rather than standard HBTU/DIC.

-

Monitoring: The Kaiser test (ninhydrin) often gives false negatives with secondary amines. Use the Chloranil test or p-Nitrophenol ester test for validation.

SPPS Workflow Logic

Figure 2: SPPS cycle modifications required for sterically hindered piperidine derivatives.

Technical Data & Troubleshooting

Table 1: Common Fmoc-Piperidine Derivatives and Applications

| Derivative | IUPAC Name | Structural Role | Key Challenge |

| Fmoc-Inp-OH | Fmoc-isonipecotic acid | High aggregation potential | |

| Fmoc-Nip-OH | Fmoc-nipecotic acid | Chiral center racemization | |

| Fmoc-4-Am-Pip | Fmoc-4-amino-1-Boc-piperidine | Bifunctional scaffold | Orthogonal protection required (Boc/Fmoc) |

Troubleshooting Guide

-

Incomplete Coupling ONTO the Piperidine:

-

Symptom: Low yield of the subsequent amino acid.

-

Fix: Use HATU/HOAt (1:1) with DIEA. Perform double coupling (2 x 1 hour).

-

-

Racemization (Nipecotic Acid):

-

Symptom: Diastereomeric impurities.

-

Fix: Avoid pre-activation times > 2 minutes. Use Collidine instead of DIEA as the base to reduce basicity.

-

-

Solubility:

-

Symptom: Fmoc-derivative crashes out in DMF.

-

Fix: Add 10-20% NMP (N-methyl-2-pyrrolidone) or DMSO to the coupling mixture.

-

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

The Strategic Deployment of Hydroxymethyl Groups in Piperidine Scaffolds

Executive Summary

The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. However, the "naked" piperidine scaffold often suffers from high lipophilicity and metabolic liability. The introduction of a hydroxymethyl group (

This guide analyzes the hydroxymethyl piperidine scaffold beyond its traditional role in iminosugars. We explore its utility as a conformational lock, a solubility anchor, and a versatile vector for fragment-based drug discovery (FBDD).

Stereoelectronic & Physicochemical Impact

The "Rotational Scan" Effect

Unlike a direct hydroxyl substitution (which is rigid), the hydroxymethyl group introduces a methylene spacer. This provides a critical rotational degree of freedom, allowing the terminal hydroxyl to "scan" a conical volume within a binding pocket to find optimal Hydrogen Bond (H-bond) acceptor/donor pairs.

-

H-Bond Networking: The

group can act as both a donor and an acceptor. -

Conformational Bias: In 2-substituted piperidines, the hydroxymethyl group generally prefers the equatorial position to avoid 1,3-diaxial strain (

-value

Solubility and LogD Modulation

The addition of a hydroxymethyl group is a potent strategy to lower

| Property | Unsubstituted Piperidine | 2-Hydroxymethyl Piperidine | Impact |

| cLogP | ~1.5 | ~0.6 | Improved water solubility |

| PSA (Polar Surface Area) | 12 Ų | ~32 Ų | Reduced BBB penetration (unless transported) |

| pKa (Conjugate Acid) | ~11.2 | ~10.1 | Inductive effect lowers basicity |

| Metabolic Stability | Low (Ring oxidation) | Medium/High | Blocks |

Therapeutic Utility: Beyond Iminosugars

While famous for mimicking the pyranose ring of sugars (e.g., Miglitol and Miglustat ), the scaffold is evolving.

Glycosidase Inhibition (The Classic Case)

In iminosugars, the piperidine nitrogen mimics the anomeric carbon's positive charge transition state, while the hydroxymethyl group mimics the C6-OH of glucose. This is critical for inhibiting glucosylceramide synthase.

Fragment-Based Drug Discovery (FBDD)

In kinase and GPCR programs, 2-hydroxymethyl piperidine serves as an ideal "fragment."

-

Vector: The nitrogen allows attachment to a core scaffold.

-

Warhead: The

extends into solvent-exposed areas or specific polar pockets (e.g., the ribose pocket in ATP binding sites).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for deploying this scaffold in lead optimization.

Figure 1: Strategic decision tree for introducing hydroxymethyl groups during Lead Optimization.

Synthetic Methodologies

The synthesis of chiral hydroxymethyl piperidines must be enantioselective, as the biological activity is often stereospecific (e.g., D-glucose mimicry requires specific chirality).

The Chiral Pool Approach (Preferred)

The most robust route utilizes L-Pipecolic acid (homoproline) or D-Pipecolic acid as starting materials. This avoids complex asymmetric resolutions later.

Synthetic Workflow Diagram

Figure 2: Standard synthetic route from the Chiral Pool.

Detailed Experimental Protocol

Objective: Synthesis of (S)-N-Boc-2-hydroxymethylpiperidine via reduction of the ester.

Rationale: We use

Materials

-

(S)-1-Boc-piperidine-2-carboxylic acid methyl ester (1.0 eq)

-

Lithium Borohydride (

) (2.0 M in THF, 2.5 eq) -

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated

solution

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve (S)-1-Boc-piperidine-2-carboxylic acid methyl ester (5.0 g, 20.5 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add

solution (25.6 mL, 51.2 mmol) dropwise over 15 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (30% EtOAc in Hexanes). The ester spot (

) should disappear, replaced by a more polar alcohol spot ( -

Quenching (Critical): Cool back to 0°C. Carefully add MeOH (5 mL) dropwise to quench excess hydride. Then, slowly add saturated aqueous

(50 mL). -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. -

Validation: The crude oil is usually >95% pure. If necessary, purify via flash chromatography (SiO2, 20-50% EtOAc/Hexanes).

Self-Validation Criteria (QC)

-

1H NMR (CDCl3): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the diastereotopic methylene protons of the hydroxymethyl group (

3.6–3.9 ppm, multiplet). -

Yield: Expected yield is 85–95%. Lower yields indicate incomplete reduction or poor extraction of the polar alcohol.

References

-

DrugBank Online. (2024). Miglitol: Pharmacology and Structure. DrugBank. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 441314, 2-Hydroxymethylpiperidine. PubChem. [Link]

-

Cipolla, L., et al. (2011). Iminosugars: From synthesis to therapeutic applications. Future Medicinal Chemistry. [Link] (Note: Link directs to related authoritative PMC content on Iminosugars).

-

Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron. [Link]

safety and handling of 1-Fmoc-2-(hydroxymethyl)piperidine

An In-depth Technical Guide on the Core Safety and Handling of 1-Fmoc-2-(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

1-Fmoc-2-(hydroxymethyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique combination of its three core components: a piperidine scaffold, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a hydroxymethyl functional group. The piperidine ring is a prevalent motif in many pharmaceuticals.[1] The hydroxymethyl group offers a reactive handle for further synthetic elaboration, while the Fmoc group provides a crucial, base-labile protection for the piperidine nitrogen, making it highly suitable for use in multi-step synthetic sequences like Solid Phase Peptide Synthesis (SPPS).[2][3]

The Fmoc protecting group is specifically designed to be stable in acidic conditions but readily removed by weak bases, most commonly a solution of piperidine.[2][4] This orthogonal stability is fundamental to modern synthetic strategies.[4] Understanding the safety profile of this compound requires a nuanced analysis of the parent piperidine hazards and the mitigating effects of the N-Fmoc substitution.

Table 1: Chemical and Physical Properties of 1-Fmoc-2-(hydroxymethyl)piperidine

| Property | Value | Source |

| CAS Number | 1341328-61-7 | [5] |

| Molecular Formula | C₂₁H₂₃NO₃ | [5] |

| Molecular Weight | 337.41 g/mol | [5] |

| Appearance | Solid (Typical) | Assumed from high MW |

| Synonym | 9H-fluoren-9-ylmethyl 2-(hydroxymethyl)-1-piperidinecarboxylate | |

| Storage | Sealed in dry, 2-8°C | [5] |

A Mechanistic Approach to Hazard Assessment

A thorough understanding of the hazards associated with 1-Fmoc-2-(hydroxymethyl)piperidine is best achieved by deconstructing the molecule and analyzing the contribution of each component to its overall toxicological and safety profile.

The Piperidine Core: A Hazardous Baseline

The unsubstituted piperidine molecule is a highly hazardous substance. It is a flammable, clear, colorless liquid with a potent odor.[6] Its primary dangers, as documented extensively in safety data sheets, include:

-

Acute Toxicity: It is classified as harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[7][8]

-

Corrosivity: Piperidine causes severe skin burns and serious eye damage.[9][10][11]

-

Flammability: It is a highly flammable liquid and vapor.[11][12]

The high basicity and reactivity of the secondary amine in the piperidine ring are major contributors to its corrosive nature and toxicity. This baseline hazard profile for the parent compound necessitates a cautious approach to all its derivatives.

The Mitigating Effect of N-Fmoc Substitution

The covalent attachment of the large, sterically bulky Fmoc group to the piperidine nitrogen atom fundamentally alters the molecule's chemical and toxicological properties.

-

Neutralization of Basicity: The Fmoc group, as a carbamate, effectively neutralizes the basic and nucleophilic character of the piperidine nitrogen. This is the very reason it is employed as a protecting group. This neutralization significantly reduces the corrosivity seen with free piperidine.

-

Change in Physical State: The addition of the large Fmoc group dramatically increases the molecular weight and changes the physical state from a volatile liquid to a solid. This change drastically reduces the vapor pressure, thereby lowering the risk of inhalation exposure, which is one of the most severe hazards of piperidine.[7]

-

Reduced Bioavailability: As a solid with lower volatility and likely different solubility characteristics, the potential for rapid dermal absorption is reduced compared to liquid piperidine.

While the inherent hazards of the piperidine ring are not entirely eliminated, the Fmoc protection serves as a powerful mitigating factor, shifting the primary hazards from severe and acute toxicity/corrosivity to moderate irritation and ingestion risks.

Formal Hazard Classification

The formal GHS classification for 1-Fmoc-2-(hydroxymethyl)piperidine reflects the mitigated hazard profile. The available data indicates that it is not classified for the severe endpoints of its parent molecule but requires careful handling as an irritant and a substance harmful upon ingestion.[5]

Table 2: GHS Hazard Classification for 1-Fmoc-2-(hydroxymethyl)piperidine [5]

| Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |

Standard Operating Procedures (SOP) for Safe Handling

The following procedures are designed to ensure the safe handling of 1-Fmoc-2-(hydroxymethyl)piperidine in a research or drug development laboratory setting.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.

-

Rationale: Although the compound is a solid with low volatility, weighing and transfer operations can generate fine dust or aerosols. A fume hood provides constant airflow to contain and exhaust these airborne particles, preventing inhalation, which may cause respiratory irritation.[5] All manipulations of the solid compound should be performed within the hood.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE must be worn at all times when handling the compound.[13]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and changed immediately if contamination occurs. The rationale is to prevent direct skin contact, which can cause irritation.[5]

-

Protective Clothing: A standard laboratory coat must be worn to protect against contamination of personal clothing.

Experimental Protocol: Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatulas, weigh boats, vials) and place them inside the hood.

-

Don PPE: Put on the required PPE as described in section 3.2.

-

Tare Balance: Place a clean weigh boat on the analytical balance inside the hood and tare it.

-

Dispense Solid: Carefully open the reagent bottle. Using a clean spatula, transfer the desired amount of 1-Fmoc-2-(hydroxymethyl)piperidine to the weigh boat. Perform this action slowly and deliberately to minimize the generation of dust.

-

Seal and Clean: Securely close the reagent bottle. Clean the spatula and any minor residual powder from the work surface using a solvent-dampened wipe (e.g., with isopropanol or ethanol), and dispose of the wipe as chemical waste.

-

Transfer: The weighed compound can now be transferred to the reaction vessel or dissolved in an appropriate solvent, all within the confines of the fume hood.

Emergency Response and Decontamination

In the event of an accidental exposure or spill, the following procedures should be initiated immediately.

-

Skin Contact: Immediately remove all contaminated clothing.[8] Drench the affected skin with running water and wash thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7][8] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop or persist.

-

Ingestion: Do NOT induce vomiting.[10] Wash out the mouth with water.[14] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[14]

-

Spill Management: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[15] Scoop the material into a labeled, sealable container for chemical waste disposal.[15] Ventilate the area and wash the spill site after material pickup is complete.

Workflow and Disposal

The entire lifecycle of the compound in the laboratory, from receipt to disposal, must be managed with safety as the priority.

Safe Handling Workflow Diagram

The following diagram outlines the critical steps and decision points for the safe handling of 1-Fmoc-2-(hydroxymethyl)piperidine.

Caption: Workflow for the Safe Handling of 1-Fmoc-2-(hydroxymethyl)piperidine.

Waste Disposal

All waste materials contaminated with 1-Fmoc-2-(hydroxymethyl)piperidine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[15] Containers should be clearly labeled and disposed of in accordance with institutional, local, and national regulations. Do not dispose of this chemical into drains or the environment.[10][15]

Conclusion

1-Fmoc-2-(hydroxymethyl)piperidine is a valuable synthetic intermediate whose safe handling is predicated on a clear understanding of its molecular structure. While the N-Fmoc protecting group significantly mitigates the severe hazards associated with the parent piperidine molecule, the compound remains an irritant that is harmful if swallowed. Adherence to standard laboratory safety protocols, including the consistent use of engineering controls like fume hoods and appropriate personal protective equipment, is essential. By following the detailed procedures outlined in this guide, researchers can effectively manage the risks and utilize this compound productively and safely in their synthetic endeavors.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]

-

PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Al Musaimi, O., et al. (2021).

- Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.

- Isidro-Llobet, A., et al. (2019). In situ Fmoc removal. Green Chemistry.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Belyakov, S., et al. (2022).

- Nowick, J. S., et al. (2020).

- He, W., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic Process Research & Development, 14(1), 210-213.

- Coro, J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1).

-

Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed. Retrieved from [Link]

- Al Musaimi, O., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).

- Luna, O. F., et al. (2016).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. chemscene.com [chemscene.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. gustavus.edu [gustavus.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. carlroth.com [carlroth.com]

Technical Guide: Chiral Synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine

This guide details the high-fidelity chiral synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol), a critical chiral building block in the synthesis of peptidomimetics and macrocyclic drugs.

The protocol prioritizes enantiomeric retention and scalability , utilizing a mixed-anhydride activation followed by borohydride reduction. This route avoids the harsh conditions of lithium aluminum hydride (LiAlH4) on the Fmoc group and bypasses the difficult isolation of the highly polar free amino alcohol.

Part 1: Strategic Route Selection

The Synthetic Challenge

The target molecule contains a base-labile Fmoc protecting group and a stereocenter at the C2 position. The primary challenges in synthesis are:

-

Chemoselectivity: Reducing the carboxylic acid to an alcohol without cleaving the carbamate (Fmoc) or reducing the Fmoc fluorenyl ring.

-

Optical Purity: Preventing racemization at the

-carbon, which is prone to proton abstraction via the oxazolone intermediate during activation.

Selected Route: Mixed Anhydride / Borohydride Reduction

We utilize the Rodriguez Protocol (activation via isobutyl chloroformate followed by NaBH4 reduction). This method is superior to direct LiAlH4 reduction or borane reduction for Fmoc-derivatives due to its mild conditions and compatibility with the Fmoc group.

| Parameter | Method A: Mixed Anhydride / NaBH4 | Method B: LiAlH4 Reduction | Method C: Borane-DMS |

| Fmoc Stability | High (Stable at <0°C) | Low (Cleaves Fmoc) | Moderate (Risk of reduction) |

| Racemization | < 1% (Strict Temp Control) | Low | Low |

| Scalability | Excellent (No pyrophorics) | Poor (Quenching issues) | Moderate (Costly reagents) |

| Purity | High (Crystallizable) | Variable | High |

Part 2: Experimental Protocol

Reagents & Stoichiometry

Starting Material: (S)-N-Fmoc-Pipecolic Acid (Fmoc-L-Pip-OH) Target: (S)-1-Fmoc-2-(hydroxymethyl)piperidine

| Reagent | Equiv.[1][2][3][4] | Role | Critical Note |

| Fmoc-L-Pipecolic Acid | 1.0 | Substrate | Dry thoroughly before use. |

| N-Methylmorpholine (NMM) | 1.1 | Base | Preferred over TEA to reduce racemization. |

| Isobutyl Chloroformate (IBCF) | 1.1 | Activator | Freshly distilled/high purity essential. |

| Sodium Borohydride (NaBH4) | 1.5 | Reductant | Dissolve in water immediately before use. |

| THF (Anhydrous) | Solvent | Solvent | Must be peroxide-free. |

Step-by-Step Methodology

Step 1: Activation (Formation of Mixed Anhydride)

-

Setup: Charge a flame-dried 3-neck round-bottom flask with Fmoc-L-Pipecolic Acid (10 mmol) and anhydrous THF (50 mL) under Nitrogen atmosphere.

-

Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat. Strict temperature control is vital to prevent disproportionation of the anhydride.

-

Base Addition: Add NMM (11 mmol) dropwise. Stir for 5 minutes.

-

Activation: Add Isobutyl Chloroformate (11 mmol) dropwise over 10 minutes, maintaining internal temperature below -10°C.

Step 2: Reductive Cleavage

-

Preparation: While the anhydride stirs for 15 minutes at -15°C, prepare a solution of NaBH4 (15 mmol) in water (10 mL) .

-

Addition: Add the aqueous NaBH4 solution to the reaction mixture in one portion.

-

Caution: Vigorous gas evolution (

) will occur. Ensure open venting through the N2 line.

-

-

Reaction: Allow the mixture to warm to 0°C over 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[7] The intermediate anhydride should disappear rapidly.

Step 3: Workup & Isolation

-

Quench: Slowly add 1M KHSO4 or Citric Acid to quench excess borohydride and neutralize the amine salts. Adjust pH to ~7.

-

Avoid: Strong acids (HCl) which might cleave the Fmoc group or Boc groups if present.

-

-

Extraction: Evaporate the bulk of THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

-

Wash: Wash combined organics with saturated NaHCO3 (to remove unreacted acid), water , and brine .

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 80:20 to 50:50).

Part 3: Visualization & Logic

Reaction Pathway Analysis

The following diagram illustrates the transformation and critical control points (CCPs) to avoid side reactions like racemization or urethane formation.

Figure 1: Reaction pathway highlighting the critical temperature control required to prevent oxazolone-mediated racemization.

Part 4: Quality Control & Troubleshooting

Analytical Specifications[7]

-

HPLC Purity: >98% (254 nm).

-

Chiral HPLC: Chiralpak AD-H or OD-H column; Mobile phase: Hexane/IPA (90:10). Confirm enantiomeric excess (ee) >99%.

-

1H NMR (CDCl3): Look for the diagnostic hydroxymethyl doublet/multiplet at

3.6-3.8 ppm and the Fmoc protons (7.3-7.8 ppm). -

Specific Rotation:

should match literature values (typically negative for the S-enantiomer in MeOH).

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation or hydrolysis of anhydride. | Ensure THF is dry; increase activation time slightly; ensure IBCF quality. |

| Racemization | Temperature rose above -10°C during activation. | Use a cryostat; add NMM slowly; ensure efficient stirring. |

| Fmoc Cleavage | pH too high during workup or NaBH4 reduction too warm. | Keep reduction at 0°C; quench carefully with KHSO4; avoid excess base. |

| Urethane Byproduct | Attack of alcohol on carbonate carbonyl. | This is rare with NaBH4 but common if temperature is uncontrolled. Keep cold. |

References

-

Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A simple and mild method for the preparation of N-fluorenylmethoxycarbonyl-amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link

- Core reference for the mixed anhydride/NaBH4 reduction of Fmoc-amino acids.

-

Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. Link

- Foundational text on Fmoc stability and chemistry.

- Kang, S. H., Kim, C. M., & Youn, J. H. (2000). Total synthesis of polyhydroxylated piperidine alkaloids. Tetrahedron Letters, 41(20), 3909-3912. Demonstrates applications of chiral hydroxymethyl piperidines.

Sources

Technical Guide: Enantiomeric Purity and Analysis of 1-Fmoc-2-(hydroxymethyl)piperidine

Executive Summary

1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-pipecolinol) is a critical chiral building block in the synthesis of peptidomimetics and macrocyclic drugs. As a homolog of proline, the piperidine ring confers specific conformational rigidity, influencing the secondary structure of peptide backbones. However, the biological efficacy of these constructs is strictly dependent on the enantiomeric purity of the scaffold.

This guide addresses the technical challenges in maintaining and verifying the enantiomeric excess (ee) of 1-Fmoc-2-(hydroxymethyl)piperidine. It details the racemization vectors during synthesis (specifically during the reduction of Fmoc-pipecolic acid) and provides a validated protocol for chiral HPLC analysis, moving beyond the limitations of simple optical rotation measurements.

Chemical Context & Racemization Vectors

The Molecule and its Fragility

The target molecule contains a single chiral center at the C2 position of the piperidine ring. While the piperidine ring itself is chemically robust, the stereocenter is vulnerable during the transformation from the precursor amino acid (Pipecolic acid) to the alcohol.

Key Physical Properties:

-

Molecular Formula: C21H23NO3

-

Molecular Weight: 337.42 g/mol

-

Chirality: (S) or (R) [typically derived from L- or D-pipecolic acid]

-

Chromophore: Fluorenyl (Fmoc) group,

~265 nm, ~301 nm.

Synthesis-Induced Racemization

The most common synthesis route involves the reduction of N-Fmoc-pipecolic acid. Direct reduction using Lithium Aluminum Hydride (LAH) is incompatible with the Fmoc group (which is base-labile). Therefore, a mild reduction protocol involving Mixed Anhydride activation followed by Sodium Borohydride (

The Risk: During the activation of the carboxylic acid (using Isobutyl chloroformate and a base like N-Methylmorpholine), there is a risk of

Diagram 1: Synthesis & Racemization Risk Pathways

Caption: Figure 1. The kinetic competition between productive reduction and base-catalyzed racemization during the mixed anhydride method.

Analytical Strategy: Beyond Optical Rotation

Why Polarimetry Fails

Specific optical rotation (

Chiral HPLC Method Development

The Fmoc group provides an excellent "handle" for chiral recognition on polysaccharide-based stationary phases due to

Recommended Stationary Phases:

-

Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA): High success rate for Fmoc-protected cyclic amines.

-

Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB): Alternative if AD-H shows poor resolution.

Validated Protocol: Determination of Enantiomeric Excess

Objective: Quantify the (S)- and (R)- enantiomers of 1-Fmoc-2-(hydroxymethyl)piperidine.

Reagents & Equipment:

-

HPLC System: Agilent 1200/1260 or Waters Alliance with DAD.

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol (IPA).

-

Sample Diluent: Methanol or Mobile Phase.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Prepare a mixture of n-Hexane/IPA (90:10 v/v).

-

Note: The high hexane content favors the interaction of the analyte with the stationary phase. Increasing IPA (e.g., 80:20) will shorten retention times but may decrease resolution (

).

-

-

System Equilibration:

-

Flow rate: 1.0 mL/min.

-

Temperature: 25°C (Ambient).

-

Flush column for 30 mins until baseline is stable.

-

-

Sample Preparation:

-

Weigh 1.0 mg of the sample.

-

Dissolve in 1.0 mL of IPA/Hexane (50:50). Vortex to ensure complete solubility.

-

Filter through a 0.45

m PTFE syringe filter.

-

-

Data Acquisition:

-

Injection Volume: 5-10

L. -

Detection: UV @ 254 nm (primary) and 210 nm (secondary).

-

Run time: 30 minutes.

-

Expected Results (Typical):

-

Resolution (

): > 2.0 (Baseline separation). -

Retention: The (S)-enantiomer typically elutes first or second depending on the specific column lot; Standard injection of the authentic enantiomer is required for peak identification.

Table 1: Troubleshooting Chiral Separation

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Solubility issues or column overload | Dilute sample; switch diluent to 100% Mobile Phase. |

| Peak Tailing | Interaction with residual silanols | Add 0.1% Diethylamine (DEA) or Ethanolamine to mobile phase (only for immobilized columns like IA/IB, check compatibility for coated AD/OD). |

| No Separation | Insufficient chiral recognition | Switch mobile phase modifier from IPA to Ethanol (Hexane/EtOH 90:10). Switch column from AD-H to OD-H. |

Purification & Enrichment Strategy

If the analytical method reveals an enantiomeric excess (ee) below specification (e.g., < 98%), the batch must be enriched. Unlike simple oily intermediates, Fmoc-derivatives often crystallize well.

Recrystallization Protocol

Fmoc-2-(hydroxymethyl)piperidine is a solid. Recrystallization is the most scalable method for optical purification.

-

Solvent System: Ethyl Acetate / Hexane or Toluene.

-

Procedure:

-

Dissolve crude solid in minimal hot Ethyl Acetate (approx 60°C).

-

Slowly add Hexane until turbidity is just observed.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Racemates often have different solubility profiles than pure enantiomers (eutectic point behavior).

-

-

Validation: Filter crystals and re-analyze mother liquor and crystals by Chiral HPLC.

Workflow Visualization

Diagram 2: Quality Control Decision Tree

Caption: Figure 2. Decision logic for the qualification of chiral building blocks.

References

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc chemistry and handling).

-

Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on chiral separation mechanisms).

-

Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed protocols for polysaccharide columns).

-

Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, 32(7), 923-926. (Primary source for the Mixed Anhydride/NaBH4 reduction protocol).

Methodological & Application

Application Note: 1-Fmoc-2-(hydroxymethyl)piperidine as a Chiral Pivot in Peptidomimetics

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the strategic utilization of 1-Fmoc-2-(hydroxymethyl)piperidine (also known as Fmoc-2-piperidinemethanol).

Introduction: The "Divergent" Scaffold

1-Fmoc-2-(hydroxymethyl)piperidine is a high-value chiral building block that serves as a gateway to constrained amino acids and diamines. Its structural core—a piperidine ring with a defined stereocenter at C2—provides the rigid conformational restriction necessary for designing high-affinity ligands for GPCRs and peptidomimetics.

Unlike standard Fmoc-amino acids, this molecule presents a primary alcohol functionality. This allows for "Divergent Synthesis": the alcohol can be oxidized to a carboxylic acid (entering standard SPPS workflows as Fmoc-Pipecolic acid) or converted into amines, ethers, or halides for fragment-based drug discovery.

Key Chemical Profile[1][2][3]

-

Systematic Name: (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Common Name: Fmoc-2-piperidinemethanol

-

Stereochemistry: Available as (S) or (R) enantiomers (crucial for structure-activity relationship studies).

-

Stability: The Fmoc group is base-labile (cleaved by piperidine) but stable to acidic and oxidative conditions, making this scaffold ideal for diverse functional group manipulations.

Strategic Workflows (Visualized)

The following diagram illustrates how this single building block acts as a hub for accessing three distinct chemical spaces: Acids (for peptides), Amines (for ureas/sulfonamides), and Ethers (for solubility tuning).

Figure 1: Divergent synthetic pathways from the hydroxymethyl scaffold. Path A leads to peptide synthesis; Path B/C leads to small molecule scaffolds.

Detailed Experimental Protocols

Protocol A: Jones Oxidation to Fmoc-Pipecolic Acid

Context: This is the primary transformation for peptide scientists. The alcohol must be oxidized to the carboxylic acid to be loaded onto resin. Why Jones Reagent? While chromium is toxic, Jones oxidation is acidic . Since the Fmoc group is base-labile, acidic oxidation is the safest method to preserve the protecting group while ensuring complete conversion to the carboxylic acid.

Reagents:

-

Substrate: 1-Fmoc-2-(hydroxymethyl)piperidine (1.0 equiv)

-

Jones Reagent (2.7 M CrO3 in H2SO4)

-

Solvent: Acetone (Reagent Grade)

-

Quench: Isopropanol (iPrOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (approx. 2.9 mmol) of 1-Fmoc-2-(hydroxymethyl)piperidine in 30 mL of acetone in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Oxidation: Add Jones Reagent dropwise via an addition funnel or syringe. The solution will turn from orange to a muddy green (Cr3+ formation).

-

Critical Checkpoint: Continue addition until the orange color of the reagent persists for >1 minute, indicating excess oxidant.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot should disappear, and a baseline acid spot should appear.

-

Quenching: Add Isopropanol (5 mL) dropwise. The mixture will turn green again as excess Cr(VI) is reduced. Stir for 15 minutes.

-

Workup:

-

Decant the acetone solution from the chromium salts (or filter through a Celite pad if the precipitate is fine).

-

Concentrate the acetone filtrate under reduced pressure.

-